molecular formula C20H24N2O4 B8143980 Methylaminodesacetylcolchicide

Methylaminodesacetylcolchicide

Cat. No.: B8143980
M. Wt: 356.4 g/mol
InChI Key: LAQDWSHXWXOTDO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylaminodesacetylcolchicide is a derivative of colchicine, an alkaloid known for its medicinal properties, particularly in the treatment of gout and familial Mediterranean fever

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylaminodesacetylcolchicide typically involves the modification of colchicine through a series of chemical reactions. One common method includes the acetylation of colchicine followed by methylation and subsequent deacetylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methylaminodesacetylcolchicide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Anticancer Properties

Methylaminodesacetylcolchicide exhibits potent anticancer effects, primarily through its action as an antimitotic agent. It binds to β-tubulin, inhibiting microtubule polymerization, which is crucial for cell division. This property makes it a candidate for cancer therapies, especially against resistant cancer cell lines.

In Vitro Studies

Several studies have demonstrated the cytotoxicity of this compound against various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • LoVo (colon cancer)
  • LoVo/DX (doxorubicin-resistant colon cancer)

For instance, derivatives of this compound have shown lower IC50 values compared to traditional chemotherapeutics like doxorubicin and cisplatin, indicating higher potency with potentially reduced toxicity .

CompoundCell LineIC50 (nM)
This compoundA5494.6
This compoundMCF-71.6
This compoundLoVo0.1
DoxorubicinLoVo/DX702.2

Toxicity Profile

One of the significant advantages of this compound over colchicine is its reduced toxicity profile. Traditional colchicine has been associated with severe side effects, limiting its clinical use. However, studies indicate that this compound derivatives possess lower toxicity while retaining strong anticancer activity .

Acute Toxicity Studies

Research involving acute toxicity assessments has shown that the LD50 values for this compound are significantly higher than those for colchicine, suggesting a safer therapeutic index for potential use in clinical settings .

Future Directions and Case Studies

The promising results from preclinical studies advocate for further exploration of this compound in clinical trials. Research is ongoing to evaluate its efficacy in vivo and to assess its potential as part of combination therapies for enhanced anticancer effects.

Notable Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • A study demonstrated that a specific derivative showed an IC50 value of 0.1 nM against LoVo cells, suggesting it could be a leading candidate for further development .
  • Another investigation into structural modifications revealed that certain derivatives could significantly improve selectivity and potency against various cancer types while minimizing side effects .

Mechanism of Action

The mechanism of action of methylaminodesacetylcolchicide involves the disruption of microtubule formation, similar to colchicine. This disruption leads to the inhibition of cell division and has significant implications in cancer therapy. The compound targets tubulin, a protein that is essential for microtubule assembly, thereby preventing the formation of the mitotic spindle and arresting cells in the M phase of the cell cycle .

Comparison with Similar Compounds

Methylaminodesacetylcolchicide is structurally similar to other colchicine derivatives and vinca alkaloids such as vinblastine, vincristine, and vindesine. These compounds also target tubulin and disrupt microtubule formation, but this compound has unique properties that may offer advantages in specific therapeutic contexts .

List of Similar Compounds

  • Colchicine
  • Vinblastine
  • Vincristine
  • Vindesine
  • Vinorelbine
  • Vincamine

Conclusion

This compound is a compound of significant interest due to its potential applications in various scientific fields. Its unique chemical properties and mechanism of action make it a valuable tool in research and a promising candidate for therapeutic development.

Properties

IUPAC Name

(7S)-7-amino-1,2,3-trimethoxy-10-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-22-15-8-6-12-13(10-16(15)23)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3,(H,22,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQDWSHXWXOTDO-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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